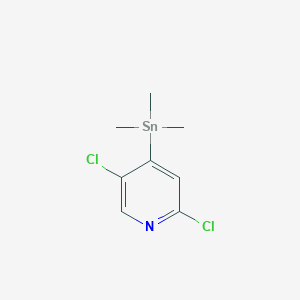

2,5-Dichloro-4-(trimethylstannyl)pyridine

Description

Properties

IUPAC Name |

(2,5-dichloropyridin-4-yl)-trimethylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N.3CH3.Sn/c6-4-1-2-5(7)8-3-4;;;;/h2-3H;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIROKESDUGTPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC(=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201787-84-9 | |

| Record name | 2,5-dichloro-4-(trimethylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Photostimulated Reaction of Aryl Chlorides with Trimethylstannyl Anions

A prominent method for synthesizing trimethylarylstannanes, including 2,5-dichloro-4-(trimethylstannyl)pyridine derivatives, involves the photostimulated reaction of aryl chlorides with trimethylstannyl anions (Me3Sn⁻) in liquid ammonia under ultraviolet (UV) irradiation.

-

- Substrate: 2,5-dichloropyridine or related chloropyridine derivatives.

- Reagent: Excess Me3Sn⁻ ions generated in liquid ammonia.

- Irradiation: UV light (photostimulation).

- Temperature: Ambient or controlled low temperature in liquid ammonia.

- Reaction time: Typically 30 minutes under irradiation.

-

- Under UV irradiation, Me3Sn⁻ ions attack the aryl chloride positions, replacing chlorine atoms with trimethylstannyl groups.

- This method can yield either monosubstituted or disubstituted products depending on the reaction conditions.

- For example, photostimulated reaction of a suitable chloropyridine substrate with Me3Sn⁻ in liquid ammonia afforded 2,5-bis(trimethylstannyl)pyridine in 96% yield with no monosubstituted product detected.

- In the absence of irradiation (dark conditions), the reaction proceeds more slowly and selectively produces the monosubstituted stannylated compound with yields up to 98%.

-

- High selectivity and yields.

- Mild reaction conditions avoiding harsh reagents.

- Ability to control substitution pattern by light exposure.

Representative Reaction Equation:

$$

\text{2,5-dichloropyridine} + 2 \text{ Me}3\text{Sn}^- \xrightarrow[\text{NH}3]{hv} \text{2,5-bis(trimethylstannyl)pyridine} + 2 \text{Cl}^-

$$

| Parameter | Condition/Result |

|---|---|

| Substrate | 2,5-dichloropyridine |

| Reagent | Me3Sn⁻ in liquid NH3 |

| Irradiation | UV light, 30 min |

| Yield | 96% (disubstituted product) |

| Dark Reaction Yield | 98% (monosubstituted product) |

This method was reported by Rossi et al. (2014), demonstrating the efficiency of photostimulated nucleophilic substitution for preparing trimethylstannylated heteroaromatics.

Alternative Synthetic Routes and Considerations

While direct chloropyridine stannylation is the most straightforward, other synthetic strategies may involve:

-

- The presence of multiple chlorine substituents on pyridine rings requires careful control of reaction conditions to achieve selective stannylation at the 4-position.

- Photostimulated methods provide superior selectivity compared to thermal Pd-catalyzed methods.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Product Selectivity | Yield (%) | Notes |

|---|---|---|---|---|

| Photostimulated reaction with Me3Sn⁻ in NH3 + UV | 2,5-dichloropyridine + Me3Sn⁻, UV, NH3, 30 min | Mono- or disubstituted (controlled by light) | 96 (disubstituted) / 98 (monosubstituted) | High selectivity, mild conditions |

| Pd(0)-catalyzed Stille coupling | 2,5-dichloropyridine + hexamethyldistannane, Pd catalyst, 80–110 °C | Mainly monosubstituted, disubstitution challenging | Moderate to high | Requires heating, catalyst sensitive |

| Stepwise chlorination + stannylation | Multi-step from nicotinic acid derivatives | Indirect route | Variable | More complex, less direct for stannylation |

Chemical Reactions Analysis

2,5-Dichloro-4-(trimethylstannyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Coupling Reactions: The trimethylstannyl group can participate in coupling reactions, such as Stille coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Chemical Synthesis

Stannylation Reactions

The compound is primarily used as a stannylating agent in organic synthesis. Its trimethylstannyl group can be introduced into various substrates through nucleophilic substitution reactions. For example, it has been utilized in the synthesis of 3,5-disubstituted isoxazoles, which are important intermediates in pharmaceuticals and agrochemicals .

Reactions with Electrophiles

2,5-Dichloro-4-(trimethylstannyl)pyridine can react with electrophiles to form new carbon-carbon bonds. This property is particularly valuable in constructing complex organic molecules. The compound's ability to undergo Stille coupling reactions allows for the formation of biaryl compounds, which are essential in material science and medicinal chemistry .

Biological Applications

Antiviral Research

Recent studies have investigated the antiviral properties of compounds derived from stannylated pyridines. For instance, derivatives of this compound have shown promise as potential antiviral agents against picornaviruses . These compounds are being explored for their ability to inhibit viral replication by targeting viral capsids.

Material Science

Polymer Chemistry

In polymer chemistry, stannylated compounds like this compound serve as key intermediates in the synthesis of organotin-based polymers. These materials exhibit unique properties such as thermal stability and resistance to degradation, making them suitable for various industrial applications .

Nanotechnology

The compound has been investigated for its role in nanotechnology, particularly in the fabrication of nanostructured materials. Its stannyl group can facilitate the deposition of tin-based nanoparticles, which have applications in electronics and catalysis .

Case Study 1: Synthesis of Isoxazole Derivatives

In a study published by the National Institutes of Health, researchers synthesized a series of isoxazole derivatives using this compound as a key reagent. The compounds were evaluated for their antiviral activity against rhinovirus A2 and poliovirus . The results indicated that specific derivatives exhibited significant antiviral properties with IC50 values in the low micromolar range.

Case Study 2: Stille Coupling Reactions

A research article highlighted the efficiency of using this compound in Stille coupling reactions to produce complex biaryl structures. The study demonstrated that this compound could successfully couple with various aryl halides under mild conditions, yielding high purity products suitable for further functionalization .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(trimethylstannyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions . It can also participate in various chemical transformations, facilitating the formation of new chemical bonds and the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following table summarizes key structural and physicochemical properties of 2,5-Dichloro-4-(trimethylstannyl)pyridine and related compounds, as derived from the provided evidence:

Structural and Electronic Differences

- Trimethylstannyl vs. Trifluoromethyl/Difluoromethyl Groups: The trimethylstannyl group imparts distinct organometallic reactivity, enabling participation in Stille couplings (e.g., Pd-catalyzed polymerizations ). In contrast, trifluoromethyl (-CF₃) and difluoromethyl (-CHF₂) groups are electron-withdrawing, enhancing electrophilic substitution resistance and altering lipophilicity . For example, 2,5-Dichloro-4-(trifluoromethyl)pyridine (MW 215.98) is lighter than its stannyl analog and is used in agrochemical synthesis due to fluorine’s metabolic stability .

Substituent Positional Isomerism :

The 2,5-dichloro substitution pattern in the stannyl and trifluoromethyl derivatives contrasts with 3,5-dichloro in 3,5-Dichloro-4-(difluoromethyl)pyridine. Positional differences influence electronic distribution; for instance, 2,5-dichloro substitution directs reactivity toward the 4-position in cross-coupling reactions .- Silyl groups, as in 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine, offer steric protection for alkynes, enabling controlled reactivity in click chemistry .

Biological Activity

2,5-Dichloro-4-(trimethylstannyl)pyridine is a compound of interest in medicinal chemistry and organic synthesis due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with two chlorine atoms and a trimethylstannyl group. Its molecular formula is C_7H_8Cl_2N, with a molecular weight of approximately 195.06 g/mol. The presence of the stannyl group enhances its reactivity and solubility in organic solvents, making it suitable for various chemical reactions.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The trimethylstannyl group can facilitate nucleophilic attack on electrophilic centers in target biomolecules, potentially leading to enzyme inhibition or modulation of signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Interaction with DNA: It could potentially alkylate DNA or RNA, disrupting normal cellular processes.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted using human cell lines to determine the safety profile of the compound. The results showed that while the compound exhibited some cytotoxic effects, it was less toxic compared to conventional chemotherapeutic agents.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Case Studies

- Study on Antiparasitic Activity: A recent investigation explored the potential of this compound as an antiparasitic agent against Trypanosoma cruzi. The compound demonstrated a reduction in parasitemia in infected mice models, suggesting its potential as a treatment for Chagas disease.

- Research on Cancer Cell Lines: Another study assessed the effects of this compound on various cancer cell lines. Results indicated that it could induce apoptosis in cancer cells through a caspase-dependent pathway, highlighting its potential as an anticancer agent.

Q & A

Basic: What are the optimal synthetic routes for preparing 2,5-Dichloro-4-(trimethylstannyl)pyridine, and how are stannyl intermediates stabilized during synthesis?

Answer:

The compound is typically synthesized via Stille coupling precursors. A common approach involves halogen-metal exchange or direct stannylation of chlorinated pyridine derivatives. For example, bis[(trimethylstannyl) ethynyl] pyridine analogs are prepared by reacting halogenated pyridines with trimethyltin chloride in the presence of a palladium catalyst (e.g., Pd(PnBu₃)₂Cl₂) and CuI in toluene . Key considerations include:

- Stabilization of stannyl intermediates : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation.

- Catalytic system optimization : CuI accelerates transmetallation, while Pd catalysts ensure cross-coupling efficiency.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product, followed by NMR (¹H, ¹³C, ¹¹⁹Sn) and mass spectrometry for validation .

Basic: How do researchers characterize the structural and electronic properties of this compound?

Answer:

Characterization involves:

- Spectroscopy :

- X-ray crystallography : Resolve Sn–C bond lengths (~2.1 Å) and pyridine ring planarity to assess steric/electronic effects .

- DFT calculations : Model HOMO/LUMO distributions to predict reactivity in cross-coupling reactions .

Advanced: What experimental strategies address low yields in Stille cross-coupling reactions involving this compound?

Answer:

Yield optimization requires:

- Substrate pre-activation : Pre-treat chlorinated pyridines with LiHMDS to enhance electrophilicity before stannylation .

- Reaction condition tuning :

- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.

- Solvent selection : Use toluene or THF for better Pd catalyst solubility .

- Additives : Include stoichiometric ZnCl₂ to scavenge free ligands and prevent catalyst poisoning .

- Contradiction resolution : If yields drop >20%, verify stannyl group integrity via ¹¹⁹Sn NMR, as hydrolysis to Sn–OH byproducts is common .

Advanced: How do steric effects from the trimethylstannyl group influence regioselectivity in functionalization reactions?

Answer:

The bulky Sn(CH₃)₃ group directs electrophilic substitution to the less hindered C-3 position of the pyridine ring. For example:

- Nitration : HNO₃/H₂SO₄ selectively nitrates C-3 due to steric shielding at C-4 by the stannyl group .

- Suzuki coupling : Pd-mediated coupling with arylboronic acids occurs preferentially at C-2/C-5 chlorine sites, leaving the stannyl group intact for subsequent reactions .

- Mechanistic validation : Competitive experiments with deuterated analogs and kinetic isotope effects (KIE) confirm steric vs. electronic dominance .

Advanced: What methodologies resolve discrepancies in spectroscopic data for this compound derivatives?

Answer:

Data contradictions arise from:

- Dynamic effects : Rotameric equilibria of the Sn(CH₃)₃ group can split NMR signals. Use low-temperature ¹H NMR (−40°C) to "freeze" conformers .

- Impurity interference : Trace Pd residues (from catalysis) may broaden signals. Purify via Soxhlet extraction with acetone/hexane mixtures .

- Crystallographic vs. computational data : If X-ray structures conflict with DFT-predicted geometries (e.g., Sn–C bond angles), re-optimize calculations using solvent-effect models (e.g., CPCM) .

Basic: How is this compound handled safely in laboratory settings?

Answer:

- Toxicity mitigation : Use fume hoods, nitrile gloves, and sealed systems to avoid inhalation/contact with organotin compounds (neurotoxic).

- Waste disposal : Quench residual Sn compounds with KF(aq) to form insoluble SnF₂, then dispose as hazardous waste .

- Stability : Store under argon at −20°C; monitor for decomposition (color change to yellow indicates Sn–C bond cleavage) .

Advanced: What catalytic systems improve the efficiency of this compound in polymer synthesis?

Answer:

In rigid-rod polymer synthesis (e.g., Pt-acetylide frameworks):

- Catalyst choice : Pd₂(dba)₃ with bulky phosphine ligands (e.g., P(o-tol)₃) enhances turnover in Stille polycondensation .

- Solvent effects : Chlorobenzene improves monomer solubility and reduces chain termination.

- Kinetic analysis : Use GPC and MALDI-TOF to correlate Mn/Mw with reaction time, identifying optimal termination points (typically 40–48 h) .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

- DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The C-4 stannyl group lowers electron density at adjacent C-3/C-5 positions, directing attack to C-2 .

- Transition state analysis : Model Pd-catalyzed coupling barriers to compare aryl vs. alkyne partners.

- Contradiction management : If experimental yields deviate >15% from predictions, re-evaluate solvent effects (SMD model) or ligand steric parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.